

# Application Notes and Protocols: Using Rabies Virus Glycoprotein for Retrograde Neuronal Tracing

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## Compound of Interest

Compound Name: *Rabies Virus Glycoprotein*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The ability to map synaptic connections is fundamental to understanding the nervous system in both health and disease. Rabies virus (RV) has become an invaluable tool for neuroscientists due to its natural propensity for retrograde transport across synapses.[\[1\]](#)[\[2\]](#) A key player in this process is the **rabies virus glycoprotein** (G), which mediates both the initial infection of axon terminals and the subsequent trans-synaptic spread.[\[2\]](#)[\[3\]](#) By engineering RV to lack the G gene (RVΔG), researchers have created a powerful system for monosynaptic retrograde tracing, allowing for the precise identification of neurons directly presynaptic to a targeted cell population.[\[2\]](#)[\[4\]](#)[\[5\]](#) This document provides detailed application notes and protocols for utilizing RVG-based systems for retrograde neuronal tracing.

## Principle of Monosynaptic Retrograde Tracing

The monosynaptic tracing system is a sophisticated method that allows for the mapping of direct inputs to a specific, genetically-defined population of "starter" neurons.[\[4\]](#)[\[5\]](#) This is achieved by using a G-deleted rabies virus (RVΔG), which is replication-competent but spread-deficient.[\[6\]](#) To enable and control the tracing process, two components are introduced into the target brain region:

- Helper Adeno-Associated Viruses (AAVs): These viruses are used to deliver two crucial genes to the starter neurons:
  - **TVA (Avian Tumor Virus Receptor A)**: This receptor is not naturally present in mammalian cells. Its expression renders the starter neurons uniquely susceptible to infection by a rabies virus pseudotyped with the EnvA envelope protein.[4][7]
  - **Rabies Virus Glycoprotein (G)**: This protein is provided "in trans" to the starter neurons. It will be incorporated into the new RVΔG virions produced within these cells, enabling them to cross the synapse to presynaptic neurons.[2][4]
- Modified Rabies Virus (RVΔG): This virus is engineered to lack the G gene and is coated with the EnvA protein, which specifically binds to the TVA receptor.[4][7] The virus also carries a fluorescent reporter gene (e.g., EGFP, mCherry) for visualization of infected neurons.

The experimental timeline involves first injecting the helper AAVs to allow for expression of TVA and G in the starter neurons. This is followed by a second injection of the EnvA-pseudotyped RVΔG. The RVΔG can only infect the TVA-expressing starter cells. Once inside, the virus replicates, incorporates the G protein supplied by the helper AAV, and travels retrogradely to infect the presynaptic partners of the starter cells. Because these presynaptic neurons do not express G, the virus is trapped, limiting the tracing to a single synaptic step.[2]

## Data Presentation

Quantitative analysis is crucial for interpreting rabies virus-based tracing experiments.[8][9] The following tables provide examples of how to structure quantitative data for clarity and comparison.

Table 1: Viral Vector Preparations

Viral Vector	Promoter	Transgene(s)	Serotype/Ps eudotype	Titer (GC/mL or TU/mL)	Source
AAV-Helper-1	EF1 $\alpha$ -DIO	TVA-mCherry	AAV9	1.2 x 10 <sup>13</sup> GC/mL	In-house
AAV-Helper-2	EF1 $\alpha$ -DIO	RVG	AAV9	1.5 x 10 <sup>13</sup> GC/mL	In-house
RV-Tracer	-	EGFP	EnvA	5.0 x 10 <sup>8</sup> TU/mL	In-house

GC: Genome Copies; TU: Transducing Units

Table 2: Stereotaxic Injection Parameters for a Mouse Model

Parameter	Helper AAV Injection	Rabies Virus Injection
Target Brain Region	Medial Prefrontal Cortex (mPFC)	Medial Prefrontal Cortex (mPFC)
Coordinates (from Bregma)	AP: +1.8, ML: $\pm$ 0.4, DV: -2.5	AP: +1.8, ML: $\pm$ 0.4, DV: -2.5
Injection Volume (nL)	300	300
Infusion Rate (nL/min)	50	50
Wait Time Post-Infusion (min)	10	10
Time Between Injections	-	14 days
Time to Perfusion	-	7 days post-RV injection

Table 3: Quantification of Labeled Neurons

Brain Region of Input	Number of Labeled Neurons (Mean $\pm$ SEM, n=5)	Percentage of Total Inputs	Convergence Index (Inputs/Starter Cell)
Contralateral mPFC	345 $\pm$ 42	28.1%	1.73
Basolateral Amygdala	289 $\pm$ 35	23.5%	1.45
Ventral Hippocampus	212 $\pm$ 28	17.3%	1.06
Paraventricular Thalamus	188 $\pm$ 21	15.3%	0.94
Ventral Tegmental Area	125 $\pm$ 15	10.2%	0.63
Other	69 $\pm$ 9	5.6%	0.35
Total Starter Cells (mPFC)	200 $\pm$ 18	-	-

## Experimental Protocols

### Protocol 1: Helper AAV Production and Purification

This protocol provides a general overview for producing high-titer AAVs.

#### Materials:

- HEK293T cells
- AAV transfer plasmid (containing DIO-TVA-mCherry or DIO-RVG)
- pHelper plasmid
- AAV Rep/Cap plasmid (e.g., for serotype 9)
- Polyethylenimine (PEI)
- DMEM with 10% FBS, 1% Penicillin/Streptomycin

- Opti-MEM
- DNase I
- Iodixanol or AAV purification columns

**Procedure:**

- Transfection: Plate HEK293T cells in 15 cm dishes to reach 70-80% confluence. Prepare a DNA-PEI mixture in Opti-MEM with the transfer, helper, and Rep/Cap plasmids. Add the mixture to the cells and incubate for 72 hours.
- Harvest and Lysis: Harvest the cells and lyse them using a series of freeze-thaw cycles.
- Nuclease Treatment: Treat the lysate with DNase I to remove contaminating DNA.
- Purification: Purify the AAV particles using an iodixanol density gradient ultracentrifugation or an AAV affinity chromatography column.
- Titer Determination: Determine the viral titer (genome copies/mL) using qPCR.

## Protocol 2: EnvA-Pseudotyped RVΔG Production

Note: This protocol requires Biosafety Level 2 (BSL-2) containment.

**Materials:**

- BHK-B19G cells (BHK cells stably expressing RVG)
- pSADΔG-EGFP(EnvA) plasmid
- Plasmids for rabies N, P, and L proteins
- Lipofectamine 2000 or similar
- DMEM with 5% FBS

**Procedure:**

- Virus Rescue: Transfect HEK293T cells with pSADΔG-EGFP(EnvA) and the N, P, and L plasmids to rescue the initial virus.
- Amplification: Harvest the supernatant and use it to infect BHK-B19G cells. These cells will provide the RVG in trans to amplify the virus.
- Concentration: Concentrate the viral supernatant by ultracentrifugation.
- Titer Determination: Determine the titer (transducing units/mL) by infecting HEK293-TVA cells and counting the number of fluorescent cells.

## Protocol 3: Stereotaxic Surgery and Viral Injection

All animal procedures must be approved by the relevant institutional animal care and use committee.

### Materials:

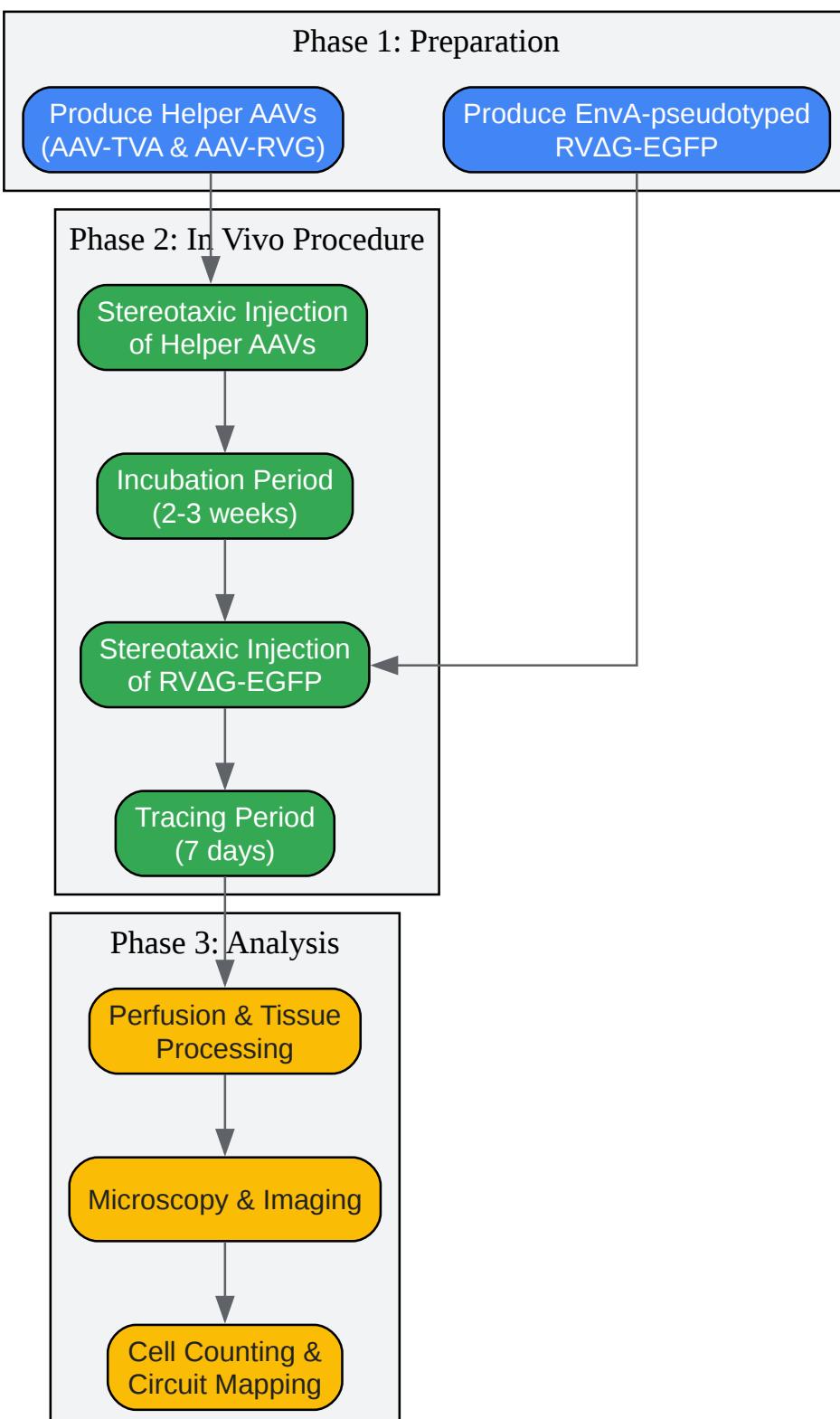
- Stereotaxic apparatus
- Anesthesia system
- Microinjection pump with glass micropipettes
- Surgical drill
- Viral vectors

### Procedure:

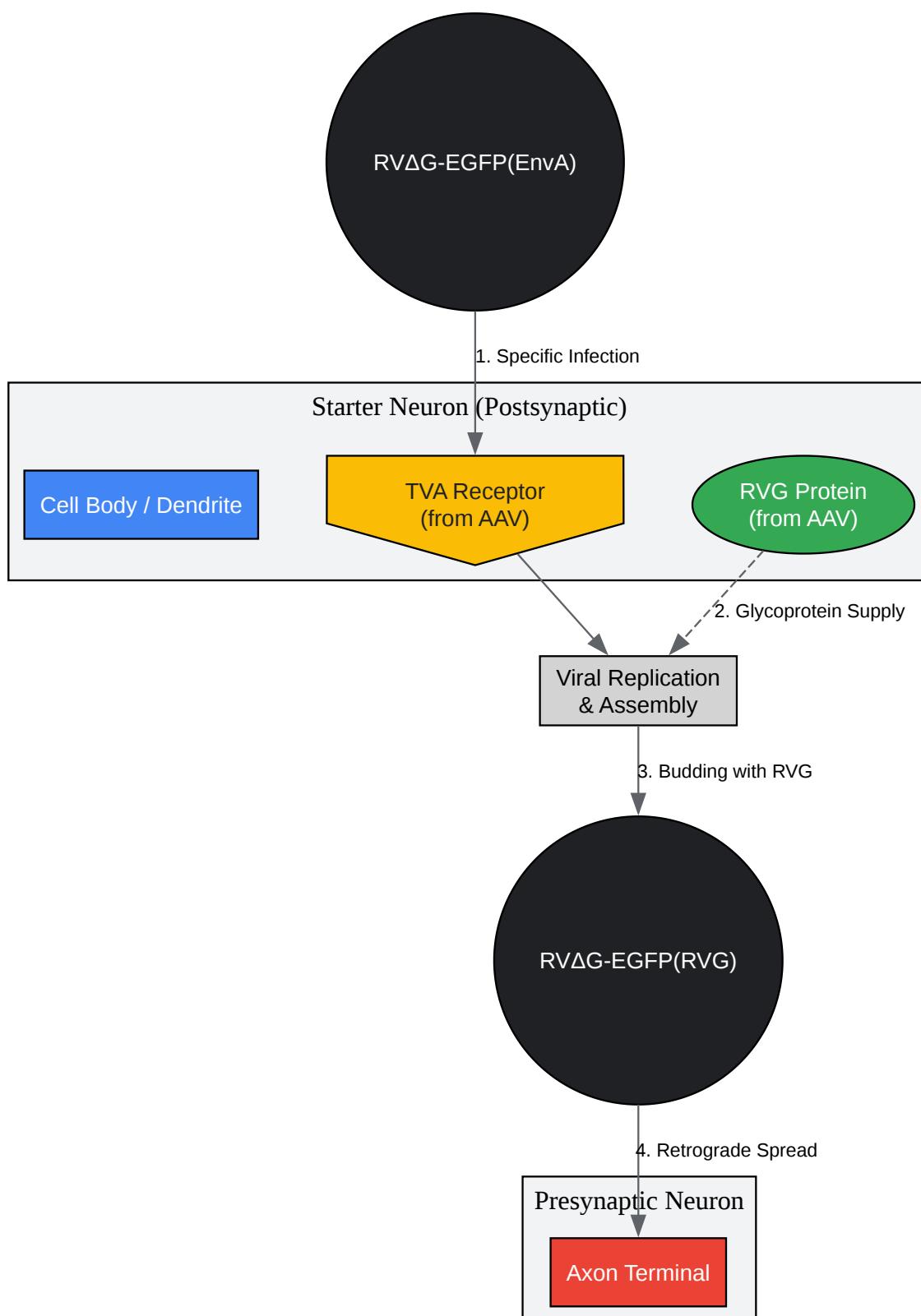
- Anesthesia and Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.
- Craniotomy: Expose the skull and drill a small burr hole over the target coordinates.
- Helper AAV Injection: Lower the micropipette containing the AAV helper virus mixture to the target depth. Infuse the virus at a slow rate (e.g., 50 nL/min). After infusion, leave the pipette in place for 10 minutes before slowly retracting it.
- Incubation: Allow 2-3 weeks for robust expression of TVA and RVG.

- Rabies Virus Injection: Perform a second surgery to inject the EnvA-pseudotyped RVΔG into the same coordinates.
- Tracing Period: Allow 7 days for retrograde transport of the rabies virus.
- Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% paraformaldehyde. Dissect the brain and process for histology and imaging.

## Mandatory Visualizations

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Caption: Workflow for monosynaptic retrograde tracing using rabies virus.



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